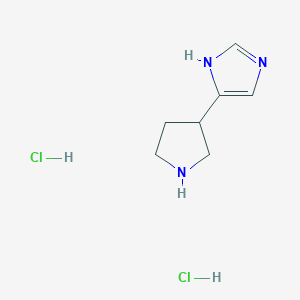

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride

Descripción general

Descripción

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride typically involves the cyclization of amido-nitriles. This process is often catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and ethyl magnesium bromide . The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl magnesium bromide and 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in THF produces a light yellow liquid .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

In the realm of pharmaceutical development, 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride is recognized as a precursor for drugs targeting neurological disorders. Its structure allows it to influence neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.

Methods and Procedures

The compound is incorporated into larger pharmacophores and subjected to in vitro and in vivo testing. Behavioral changes in animal models are assessed alongside receptor binding studies to evaluate its therapeutic potential.

Results and Outcomes

Studies have indicated that derivatives of this compound can modulate neurotransmitter levels, with significant improvements observed in animal models exhibiting symptoms of neurological disorders. The efficacy is often quantified using IC50 values to express the concentration required to inhibit 50% of enzyme activity, indicating its potential as a therapeutic agent.

Biochemistry

Overview

In biochemistry, this compound serves as a building block for synthesizing various bioactive molecules. Its ability to undergo electrophilic and nucleophilic reactions makes it valuable for creating enzyme inhibitors.

Methods and Procedures

Synthesis often involves alkylation or acylation reactions, leading to derivatives that are then tested for their inhibitory potency against specific enzymes. These synthesized compounds are evaluated through enzyme assays.

Results and Outcomes

The synthesized derivatives frequently exhibit significant biological activity, particularly in inhibiting enzymatic processes related to neurotransmission and cellular signaling pathways. Preliminary data suggest interactions with specific receptors involved in mood regulation.

Analytical Chemistry

Overview

In analytical chemistry, this compound is utilized as a standard reference compound for calibrating analytical instruments such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Methods and Procedures

The compound’s known properties, including retention time and mass-to-charge ratio, are employed in calibration processes. It also aids in developing new analytical techniques by optimizing chromatographic conditions.

Results and Outcomes

Calibration curves generated using this compound confirm its reliability as a standard reference. The optimized methods enhance the reproducibility, resolution, and sensitivity of chromatographic analyses, thereby improving the accuracy of unknown sample measurements.

Therapeutic Development

Overview

this compound plays a pivotal role in developing new therapeutic agents aimed at combating infectious diseases and cancer.

Methods and Procedures

The compound is synthesized into lead compounds that undergo screening for activity against various pathogens or cancer cell lines. These lead compounds are then subjected to further pharmacological evaluation.

Results and Outcomes

Research has shown promising results in the development of lead compounds that demonstrate significant activity against specific cancer cell lines. These findings highlight the compound's potential as a basis for new therapeutic strategies .

Comparative Analysis Table

| Application Field | Key Focus | Methods Used | Results Summary |

|---|---|---|---|

| Pharmaceutical Development | Neurological disorders | In vitro & in vivo testing | Modulation of neurotransmitter levels |

| Biochemistry | Synthesis of bioactive molecules | Alkylation/acylation reactions | Significant enzyme inhibition observed |

| Analytical Chemistry | Calibration of analytical instruments | HPLC & mass spectrometry | Enhanced accuracy in measurements |

| Therapeutic Development | Infectious diseases & cancer therapies | Lead compound synthesis & screening | Promising activity against pathogens/cancer cells |

Mecanismo De Acción

The mechanism of action of 4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

4-(3-pyrrolidinyl)-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:

Pyrrolizines: These compounds also contain a pyrrolidine ring and are known for their biological activities.

Pyrrolidine-2-one: This compound is another derivative of pyrrolidine with different biological profiles.

Pyrrolidine-2,5-diones: These compounds have a similar structure but different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and imidazole rings, which provides it with distinct chemical and biological properties.

Actividad Biológica

4-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride, a compound with the molecular formula C7H13Cl2N3, is notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a pyrrolidine moiety, which contribute to its chemical reactivity and biological interactions. The dihydrochloride salt form enhances its solubility and stability in biological systems, making it a valuable candidate in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure suggests potential interactions with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Key Biological Activities

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, with IC50 values indicating the concentration required to inhibit 50% of enzyme activity. This property is crucial for developing drugs targeting specific enzymatic pathways.

- Antimicrobial Properties : Preliminary studies suggest antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

- Neurological Effects : It is being explored for its influence on neurotransmitter systems, which may have implications for treating neurological disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including alkylation and acylation. These methods allow for the modification of the compound's structure to enhance its biological activity.

Synthesis Pathway Example

- Starting Materials : Imidazole derivatives and pyrrolidine derivatives.

- Reactions : Alkylation or acylation reactions at the nitrogen atoms of the imidazole or pyrrolidine rings.

- Purification : The synthesized compound is purified through recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound, highlighting their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Methyl-4-(3-pyrrolidinyl)-1H-imidazole | Methyl substitution on imidazole | Potentially enhanced bioavailability |

| 4-(2-pyrimidinyl)-1H-imidazole | Pyrimidine instead of pyrrolidine | Antiviral properties observed |

| 2-(pyrrolidin-1-yl)thiazole | Thiazole ring replacing imidazole | Inhibitory effects on specific enzymes |

| 5-(pyrrolidin-3-yl)thiazole | Similar thiazole structure | Antimicrobial activity noted |

These compounds illustrate how minor structural changes can lead to significant variations in biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- Neurotransmitter Modulation : Research has shown that this compound may modulate neurotransmitter systems, potentially influencing mood and cognition pathways. Further studies using molecular docking techniques are necessary to elucidate these interactions more clearly .

- Antimicrobial Evaluation : In vitro assays have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains .

- Enzyme Assays : Enzyme assays conducted on synthesized derivatives indicated that they could serve as effective inhibitors of key enzymes involved in disease processes. The inhibition profiles suggest potential applications in drug discovery for conditions like cancer and infections .

Propiedades

IUPAC Name |

5-pyrrolidin-3-yl-1H-imidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-8-3-6(1)7-4-9-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLAJQFSHNKFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.